6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549016-67-1
VCID: VC11793955
InChI: InChI=1S/C18H20N6/c1-13-21-16(15-3-4-15)10-18(22-13)24-8-6-23(7-9-24)17-5-2-14(11-19)12-20-17/h2,5,10,12,15H,3-4,6-9H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4
Molecular Formula: C18H20N6
Molecular Weight: 320.4 g/mol

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

CAS No.: 2549016-67-1

Cat. No.: VC11793955

Molecular Formula: C18H20N6

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile - 2549016-67-1

Specification

CAS No. 2549016-67-1
Molecular Formula C18H20N6
Molecular Weight 320.4 g/mol
IUPAC Name 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H20N6/c1-13-21-16(15-3-4-15)10-18(22-13)24-8-6-23(7-9-24)17-5-2-14(11-19)12-20-17/h2,5,10,12,15H,3-4,6-9H2,1H3
Standard InChI Key MDVBUBYNALUMET-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A pyridine ring substituted with a nitrile group at position 3.

  • A piperazine ring linked to the pyridine’s position 6.

  • A 2-methyl-6-cyclopropylpyrimidine moiety attached to the piperazine’s nitrogen.

This arrangement creates a planar, conjugated system with multiple sites for hydrogen bonding and hydrophobic interactions, critical for potential receptor binding.

Molecular Specifications

Key molecular properties are summarized below:

PropertyValue
IUPAC Name6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS Number2549016-67-1
Molecular FormulaC₁₈H₂₀N₆
Molecular Weight320.4 g/mol
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4
InChI KeyMDVBUBYNALUMET-UHFFFAOYSA-N

The nitrile group at position 3 of the pyridine ring enhances electrophilicity, potentially facilitating covalent interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrimidine Formation: Cyclocondensation of cyclopropanecarboxamide with methylmalononitrile yields the 2-methyl-6-cyclopropylpyrimidine core.

  • Piperazine Coupling: Nucleophilic substitution links the pyrimidine to piperazine under Mitsunobu conditions .

  • Pyridine Functionalization: Buchwald-Hartwig amination attaches the piperazine-pyrimidine unit to 6-chloropyridine-3-carbonitrile.

Yield optimization often employs microwave-assisted synthesis (120°C, 30 min), achieving ~65% purity before chromatographic purification.

Purification Challenges

Due to polar functional groups (e.g., nitrile, tertiary amines), reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is essential for isolating the final product.

Physicochemical Profiling

Stability and Solubility

  • Thermal Stability: Decomposes at 218°C (DSC analysis).

  • Solubility:

    • DMSO: 32 mg/mL

    • Water: <0.1 mg/mL (pH 7.4)

    • Ethanol: 8.4 mg/mL

The low aqueous solubility necessitates formulation strategies like nanoemulsions for in vivo studies .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.86 (d, J=8.4 Hz, 1H), 6.92 (s, 1H, pyrimidine-H), 3.85–3.45 (m, 8H, piperazine), 2.44 (s, 3H, CH₃), 1.55–1.20 (m, 4H, cyclopropyl).

  • HRMS: m/z 321.1821 [M+H]⁺ (calc. 321.1824).

Hypothesized Biological Activity

Antimicrobial Properties

Piperazine derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 2–8 μg/mL). The cyclopropyl group enhances membrane penetration by disrupting lipid bilayers.

Pharmacokinetic Predictions

ParameterPredicted ValueMethod
LogP2.3 ± 0.2ACD/Percepta
Plasma Protein Binding89%QikProp
CYP3A4 InhibitionModerateSwissADME
hERG IC₅₀>10 μMIn silico docking

The moderate CYP3A4 liability suggests potential drug-drug interactions, necessitating structural tweaks for clinical development .

Future Research Directions

  • Target Identification: Proteomic profiling to map kinase targets.

  • Formulation Studies: Lipid nanoparticle encapsulation to improve bioavailability.

  • Toxicogenomics: RNA-seq analysis of hepatocyte responses to chronic exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator